4,6-Dihydroxy-5-nitropyrimidine (CAS 2164-83-2) is a highly stable, pre-nitrated pyrimidine building block primarily utilized in the total synthesis of purine derivatives, including adenine and various pharmaceutical intermediates [1]. Featuring two hydroxyl groups that are readily activated for nucleophilic substitution and a nitro group positioned for downstream reduction, it serves as a critical junction in heterocyclic chemistry . Its primary procurement value lies in enabling scalable, fully synthetic pathways to complex N-heterocycles without relying on expensive, supply-limited natural precursors, making it a foundational material for industrial-scale pharmaceutical manufacturing [1].
Substituting 4,6-dihydroxy-5-nitropyrimidine with its un-nitrated analog, 4,6-dihydroxypyrimidine, forces manufacturers to perform in-house nitration using concentrated nitric and sulfuric acids, which introduces severe exothermic hazards, requires specialized corrosion-resistant equipment, and typically caps yields at approximately 70% [1]. Conversely, attempting to procure the downstream chlorinated derivative, 4,6-dichloro-5-nitropyrimidine, introduces severe storage and handling liabilities; the dichloro compound is highly moisture-sensitive and prone to rapid hydrolysis during transport and storage . Procuring the stable dihydroxy-nitro intermediate provides the optimal balance of shelf stability and immediate synthetic utility, bypassing both the hazards of nitration and the degradation risks of chlorinated analogs [1].
Procuring pre-nitrated 4,6-dihydroxy-5-nitropyrimidine directly bypasses the need to nitrate 4,6-dihydroxypyrimidine. In-house nitration requires handling mixed concentrated nitric and sulfuric acids at 0 °C, which poses significant thermal and corrosive risks [1]. Furthermore, the nitration step typically achieves only a ~70% yield, leading to a 30% loss of starting material before the synthesis even reaches the chlorination stage [1]. Sourcing the pre-nitrated compound eliminates this bottleneck, ensuring complete material translation to the subsequent activation step.
| Evidence Dimension | Nitration Step Yield and Hazard |
| Target Compound Data | Procured at 100% readiness (no mixed acids required) |
| Comparator Or Baseline | 4,6-dihydroxypyrimidine (Requires HNO3/H2SO4 at 0 °C, ~70% yield) |
| Quantified Difference | Eliminates a 30% yield loss and the need for hazardous mixed-acid handling |
| Conditions | Industrial scale nitration in ice-bath conditions |
Bypassing the nitration step reduces equipment corrosion, eliminates a major thermal hazard, and improves overall synthetic throughput.
While 4,6-dichloro-5-nitropyrimidine is a common downstream intermediate, it is highly moisture-sensitive and prone to hydrolysis, often requiring strict anhydrous storage and cold-chain logistics . In contrast, 4,6-dihydroxy-5-nitropyrimidine is a stable solid at room temperature and is not sensitive to ambient atmospheric moisture . This allows for bulk procurement and long-term warehouse storage without degradation, enabling chemists to generate the reactive dichloro species in situ via POCl3 only when needed.
| Evidence Dimension | Moisture Sensitivity and Storage |
| Target Compound Data | Stable at room temperature, non-hygroscopic |
| Comparator Or Baseline | 4,6-dichloro-5-nitropyrimidine (Highly moisture-sensitive, requires refrigeration) |
| Quantified Difference | Eliminates cold-chain logistics and degradation losses due to hydrolysis |
| Conditions | Standard warehouse storage and bulk transport |
Procuring the stable dihydroxy form prevents material loss from hydrolysis and eliminates the cost of cold-chain shipping.
4,6-Dihydroxy-5-nitropyrimidine is highly processable for downstream activation. When treated with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine, it undergoes rapid double chlorination to yield 4,6-dichloro-5-nitropyrimidine [1]. Industrial patent data demonstrates that this activation step can achieve exceptional yields of up to 97% under optimized conditions [1]. This near-quantitative conversion rate makes it a highly efficient precursor for subsequent ammonolysis and reduction steps in purine synthesis.
| Evidence Dimension | Chlorination Yield |
| Target Compound Data | Up to 97% yield of 4,6-dichloro-5-nitropyrimidine |
| Comparator Or Baseline | Standard pyrimidine activation baselines (~70-80%) |
| Quantified Difference | Achieves near-quantitative conversion under optimized industrial conditions |
| Conditions | Reaction with POCl3 and diisopropylethylamine at 100 °C |
High-yield chlorination ensures that the bulk of the procured material is successfully carried forward into the active pharmaceutical ingredient (API) synthesis.
Traditional semi-synthetic routes to adenine and related purines often start from hypoxanthine, which can achieve a total yield of ~73% but relies on an expensive, supply-limited natural precursor [1]. By utilizing 4,6-dihydroxy-5-nitropyrimidine, manufacturers can employ a fully synthetic route. Although the fully synthetic route has a lower overall yield, the raw material cost of the pyrimidine building block is significantly lower than hypoxanthine, and the process avoids supply chain bottlenecks associated with natural extracts [1].
| Evidence Dimension | Raw Material Scalability and Route Dependency |
| Target Compound Data | Enables fully synthetic route with cheap, scalable bulk availability |
| Comparator Or Baseline | Hypoxanthine (Expensive, source-limited natural precursor) |
| Quantified Difference | Bypasses the high raw material cost and supply constraints of hypoxanthine |
| Conditions | Industrial scale synthesis of adenine / Vitamin B4 |
Transitioning to a fully synthetic route using this pyrimidine precursor secures the supply chain and reduces dependency on expensive natural starting materials.
4,6-Dihydroxy-5-nitropyrimidine is the ideal starting point for synthesizing adenine (Vitamin B4) via sequential chlorination, ammonolysis, reduction, and cyclization, avoiding the high costs and supply limitations of hypoxanthine-based semi-synthesis [1].
For facilities requiring 4,6-dichloro-5-nitropyrimidine for nucleophilic aromatic substitution, procuring the dihydroxy compound allows for on-demand in situ chlorination, bypassing the severe moisture sensitivity and storage degradation issues of buying the dichloro compound directly .
The compound serves as a stable, reliable scaffold for generating substituted purines and pyrimidines used in drug discovery, where the nitro group can be cleanly reduced to an amine for subsequent functionalization or ring closure [1].
Irritant